![molecular formula C11H8F4O4 B2633289 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid CAS No. 851208-05-4](/img/structure/B2633289.png)

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

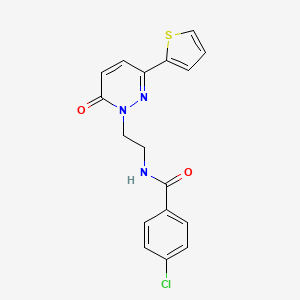

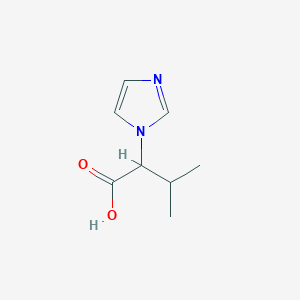

“3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid” is a chemical compound with the molecular formula C11H8F4O4 . It has a molecular weight of 280.17 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with two difluoromethoxy groups at the 2 and 4 positions .

Scientific Research Applications

Solar Energy Conversion

- Dye-Sensitized Solar Cells : A study discussed the synthesis of two organic dyes, one of which included a similar compound to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, for use in dye-sensitized solar cells. These dyes achieved power conversion efficiencies over 6% under simulated sunlight, highlighting their potential in solar energy conversion (Robson et al., 2013).

Material Science and Polymer Chemistry

- Synthesis of Polymers : Research on ruthenium-based metathesis catalysts, which included compounds similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, demonstrated their use in cyclopolymerization processes. This is crucial for the synthesis of high molecular polymers such as polycarbonates and polyesters (Mayershofer et al., 2006).

- Protective Groups for Diols : A study discussed the use of 2,6-bis(trifluoromethyl)phenyl boronic acid, a related compound, as a protective agent for diols. This method proved efficient in synthesizing a highly conjugated enetriyne natural product, emphasizing its importance in organic synthesis (Shimada et al., 2018).

Organic Synthesis and Catalysis

- Dehydrative Amidation Catalyst : A study highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. This indicates its potential in facilitating complex organic synthesis processes (Wang et al., 2018).

- Palladium-Catalysed Cross-Coupling : Research demonstrated the use of 3-substituted 3-iodobut-2-enoic acids, closely related to the compound , in palladium-catalysed cross-coupling reactions. This process is crucial for the synthesis of 3,3-disubstituted prop-2-enoic acids (Abarbri et al., 2002).

Environmental Science

- Bioremediation of Environmental Pollutants : A study on Fusarium incarnatum UC-14 indicated its potential role in the bioremediation of Bisphenol A, a compound similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid. This highlights the environmental application in breaking down pollutants (Chhaya & Gupte, 2013).

Safety and Hazards

properties

IUPAC Name |

(E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLUHHMRAQTLGH-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2633209.png)

![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)

![5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2633215.png)

![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)

![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)

![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)